N-(6-chloro-1,3-benzothiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and an acetamide group, which is a functional group consisting of a carbonyl group single-bonded to nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring and an acetamide group. The benzothiazole ring is aromatic and thus contributes to the compound’s stability .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as nucleophilic substitution, where a nucleophile replaces a group in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the benzothiazole ring could contribute to its stability and possibly its fluorescence .Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibition and Cancer Therapy
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide has shown potential in the realm of cancer therapy. Shukla et al. (2012) synthesized and evaluated analogs of this compound as inhibitors of kidney-type glutaminase (GLS), an enzyme implicated in cancer cell proliferation. Their study found that certain analogs not only retained potency but also improved solubility, which is critical for drug development. These compounds demonstrated efficacy in inhibiting the growth of human lymphoma B cells both in vitro and in vivo (Shukla et al., 2012).
PI3K/mTOR Inhibition and Metabolic Stability
Another significant application is in the development of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Stec et al. (2011) explored modifications to the benzothiazole ring to enhance metabolic stability, aiming to reduce metabolic deacetylation. Their research on various 6,5-heterocyclic analogs revealed improved in vitro potency and in vivo efficacy, emphasizing the compound's potential in cancer treatment (Stec et al., 2011).
Antimicrobial Applications
The compound has also been utilized in the synthesis of antimicrobial agents. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating this sulfamoyl moiety, showing promising results as antimicrobial agents against various bacterial and fungal strains. This highlights its potential in addressing infectious diseases (Darwish et al., 2014).
α-Glucosidase Inhibition and Diabetes Treatment
In the field of diabetes treatment, Iftikhar et al. (2019) developed N-aryl/aralkyl derivatives of this compound that exhibited significant α-glucosidase inhibitory potential. This suggests its application in the management of postprandial hyperglycemia in diabetes mellitus (Iftikhar et al., 2019).
Quantum Calculations and Antimicrobial Activity
Furthermore, Fahim and Ismael (2019) explored the reactivity of derivatives of this compound towards nitrogen-based nucleophiles, demonstrating good antimicrobial activity and corroborating its potential in pharmacological applications. Computational calculations supported the experimental findings, providing a solid foundation for the development of new compounds (Fahim & Ismael, 2019).
Herbicide Metabolism and Safety Studies
In agricultural applications, Coleman et al. (2000) investigated the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing insights into the safety and environmental impact of these compounds (Coleman et al., 2000).
Anticonvulsant Activity
The compound's derivatives have been explored for anticonvulsant activity. Nath et al. (2021) synthesized indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, demonstrating significant anticonvulsant activity and potential as drug leads (Nath et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-2-25(22,23)13-6-3-11(4-7-13)9-16(21)20-17-19-14-8-5-12(18)10-15(14)24-17/h3-8,10H,2,9H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIYVAXBIYEEMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.